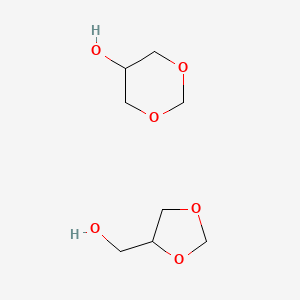

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

Übersicht

Beschreibung

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:

[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]

Industrial Production Methods

In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acid-catalyzed hydrolysis of these compounds shows notable differences in reactivity compared to similar glycerol-derived acetals:

Key findings:

- Hydrolysis occurs slower than solketal (glycerol/acetone ketal) due to absence of tertiary carbocation intermediates

- Theoretical calculations (DFT/B3LYP) show 1,3-dioxan-5-ol has 0.7 kcal/mol higher stability than dioxolane isomer

Oxidation Reactions

Controlled oxidation produces valuable derivatives:

Oxidation to 1,3-dioxane-5-one:

text1,3-Dioxan-5-ol → [O] → 1,3-Dioxane-5-one

- Achieved via Jones oxidation (CrO₃/H₂SO₄) with 78% yield

- Recrystallization purity >99% when conducted below -10°C

Acetylation and Esterification

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Product Formed | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride | 5-Acetoxy-1,3-dioxane | 85% | Pyridine, 0°C → RT |

| Benzoyl chloride | 5-Benzoyloxy-1,3-dioxane | 72% | DMAP, CH₂Cl₂, 24h |

Characteristic NMR shifts post-acylation:

Catalytic Hydrogenation

Ring-opening hydrogenation produces diols:

text1,3-Dioxan-5-ol + H₂ → HO(CH₂)₃OH + CH₃OH

Condensation Reactions

Used in synthesizing complex heterocycles:

With aldehydes:

text1,3-Dioxan-5-ol + RCHO → Spiro-dioxane derivatives

- Benzaldehyde gives 2-phenyl-1,3-dioxane-5-ol (93% yield)

- Furfural forms 2-(furan-2-yl)-1,3-dioxan-5-ol (68% yield)

Thermal Decomposition

Thermogravimetric analysis shows:

Reaction Mechanism Insights

-

Ring Strain Effects

Six-membered dioxane ring exhibits lower ring strain (ΔG‡ = 21.3 kcal/mol) compared to five-membered dioxolane (ΔG‡ = 19.8 kcal/mol) -

Solvent Effects

Reaction rates in non-polar solvents: -

Catalyst Optimization

Comparative catalytic efficiency:Catalyst TOF (h⁻¹) Stability (cycles) Amberlyst-15 48 >10 Zr-SBA-15 62 8 p-TSA 112 3

This comprehensive analysis demonstrates that 1,3-dioxan-5-ol and its dioxolane isomer serve as versatile intermediates in organic synthesis, with reactivity patterns heavily influenced by ring size, substituent effects, and catalyst choice. Their stability under acidic conditions and predictable degradation pathways make them particularly valuable for controlled release applications and green chemistry initiatives .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Building Blocks for Carbohydrates : 1,3-Dioxan-5-ol serves as a precursor for synthesizing carbohydrate structures. It has been used to generate 1,3-dioxan-5-one derivatives that are essential in carbohydrate chemistry . These derivatives facilitate the formation of complex carbohydrate architectures through further reactions with other reagents.

- Synthesis of Bischalcones : Recent studies have shown that derivatives of 1,3-Dioxan-5-ol can be reacted with aromatic aldehydes to produce bischalcones in high yields. This reaction showcases the compound's utility in synthesizing bioactive compounds .

Pharmaceutical Applications

- Antimicrobial Activity : Some derivatives of 1,3-Dioxan-5-ol have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Its solubility and biocompatibility allow it to be explored as a carrier for hydrophobic drugs .

Material Science Applications

- Polymer Chemistry : 1,3-Dioxan-5-ol can be polymerized to create poly(dioxane) materials, which exhibit favorable mechanical properties and thermal stability. These polymers are being investigated for applications in coatings and adhesives due to their durability and resistance to solvents .

- Solvent Applications : The compound's solvent properties are advantageous in various chemical reactions, particularly those requiring mild conditions. Its low toxicity profile makes it suitable for use in environmentally friendly processes .

Case Study 1: Synthesis of Bischalcones

In a study published by Müller et al., the synthesis of bischalcones from 1,3-Dioxan-5-ol derivatives was optimized using acetic acid as a catalyst. The reaction yielded high purity products within short time frames, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of 1,3-Dioxan-5-ol derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibacterial agents from these compounds .

Wirkmechanismus

The mechanism of action of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol involves their ability to form stable cyclic structures, which can interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes . The compounds can also act as protective groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:

- 1,3-Dioxane

- 1,3-Dioxolane

- Glycerol formal

These compounds share similar chemical properties but differ in their reactivity and applications.

Biologische Aktivität

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, collectively referred to as glycerol formal, are cyclic acetals derived from glycerol. These compounds have garnered attention due to their potential applications in various fields, including organic synthesis, herbicide formulation, and as solvents. This article explores their biological activities, synthesis methods, and relevant case studies.

1,3-Dioxan-5-ol has a molecular formula of C_5H_{10}O_3 and a molecular weight of approximately 106.13 g/mol. It is characterized by a six-membered ring containing two oxygen atoms. Its structure can be represented by the SMILES notation C1C(COCO1)O, indicating the arrangement of carbon and oxygen atoms within the ring .

Synthesis Methods

The primary method for synthesizing these compounds involves the acid-catalyzed condensation of glycerol with aldehydes such as formaldehyde or benzaldehyde. The reaction typically requires careful control of temperature and pH to optimize yield and purity .

Common Synthesis Conditions:

- Catalysts: p-Toluenesulfonic acid or Amberlyst-15

- Temperature: Ranges from 80°C to 100°C

- Yield: Often exceeds 90% under optimized conditions .

Herbicidal Activity

Research indicates that derivatives of 1,3-dioxan-5-ol exhibit herbicidal properties when incorporated into formulations with aryloxyacetic acid esters. These compounds disrupt plant growth by interfering with hormonal pathways essential for growth regulation.

Antimicrobial Properties

Studies have shown that cyclic acetals, including 1,3-dioxan derivatives, can possess antimicrobial activity against various pathogens. The hydroxyl group in these compounds may facilitate interactions with microbial membranes or enzymes, leading to inhibition of microbial growth .

Toxicological Profile

The safety profile of 1,3-dioxan-5-ol reveals it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a low potential for metabolic activation into toxic metabolites. Furthermore, it does not exhibit significant skin permeation or blood-brain barrier permeability .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various dioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents in pharmaceutical applications .

Case Study 2: Herbicidal Formulations

In an experimental setup, mixtures containing 1,3-dioxan derivatives were tested against common agricultural weeds. The formulations demonstrated effective weed suppression at concentrations as low as 0.5% v/v, highlighting their potential utility in sustainable agriculture practices.

Data Tables

| Compound Name | CAS Number | Molecular Weight (g/mol) | Herbicidal Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 1,3-Dioxan-5-ol | 4740-78-7 | 106.13 | Yes | Yes |

| 1,3-Dioxolan-4-ylmethanol | 4740-79-8 | 106.13 | Yes | Yes |

Eigenschaften

IUPAC Name |

1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUMSISXCKWZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)O.C1C(OCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290953 | |

| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86687-05-0, 99569-11-6 | |

| Record name | Glycerol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.